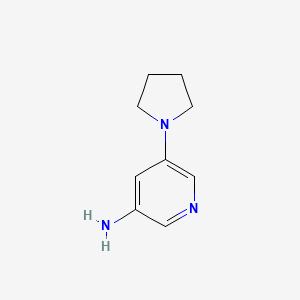

5-(Pyrrolidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDFWBNEYOCJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Pyrrolidin 1 Yl Pyridin 3 Amine

Established Synthetic Routes to the 5-(Pyrrolidin-1-yl)pyridin-3-amine Core Structure

The most common and established route involves a two-step sequence starting from a di-substituted pyridine (B92270). This strategy hinges on the sequential and regioselective substitution of leaving groups at the C3 and C5 positions of the pyridine ring.

The initial and critical step in the synthesis is the formation of the C-N bond between the pyridine ring and the pyrrolidine (B122466) moiety. The method of choice for this transformation is typically a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach commonly utilizes a 3,5-dihalopyridine as the starting material, with 3,5-dibromopyridine (B18299) being a frequent choice due to its commercial availability.

In this reaction, one of the bromine atoms is substituted by pyrrolidine. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the halogen atoms and the pyridine nitrogen, which facilitates the nucleophilic attack. A key challenge is achieving mono-substitution, as the introduction of the electron-donating pyrrolidine group deactivates the ring towards a second substitution.

Research has shown that microwave-assisted synthesis offers significant advantages over conventional heating for this step. For instance, reacting 3,5-dibromopyridine with an excess of pyrrolidine under microwave irradiation can dramatically reduce reaction times and improve yields of the desired intermediate, 5-Bromo-3-(pyrrolidin-1-yl)pyridine .

Table 1: Comparison of Conventional vs. Microwave Synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine

| Method | Temperature | Time | Yield | Reference |

| Conventional Heating | 180 °C | 30 min | 4% | |

| Microwave Irradiation | 180 °C | 30 min | 55% |

Alternative, though often lower-yielding or requiring longer reaction times, copper-catalyzed conditions (Ullmann condensation) have also been employed to synthesize this key intermediate from substrates like 3-bromo-5-iodopyridine (B183754) and pyrrolidine.

With the 5-Bromo-3-(pyrrolidin-1-yl)pyridine intermediate in hand, the final step is the conversion of the remaining bromine atom into a primary amine group. The most powerful and widely used method for this transformation is the Buchwald-Hartwig amination. acs.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has revolutionized the formation of aryl C-N bonds due to its broad substrate scope and functional group tolerance. acs.org

In this context, the reaction involves coupling the aryl bromide intermediate with an ammonia (B1221849) equivalent in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Various ammonia surrogates can be used, such as benzophenone (B1666685) imine or carbamates (e.g., Boc-NH2), which are subsequently hydrolyzed to reveal the primary amine. nih.gov More recent advancements have enabled the direct use of aqueous ammonia or ammonium (B1175870) salts. synthesisspotlight.comrug.nl The choice of ligand is critical for the reaction's success and is discussed further in the following section.

Exploration of Novel and Emerging Synthetic Approaches for this compound

While the two-step SNAr/Buchwald-Hartwig sequence is well-established, ongoing research seeks to develop more efficient, sustainable, and versatile methods.

The Buchwald-Hartwig amination is the cornerstone of transition-metal-catalyzed approaches for the final amination step. The catalytic cycle is understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. sci-hub.cat

The evolution of this reaction has been driven by ligand development. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Different "generations" of ligands offer improved reactivity for challenging substrates, including electron-rich heteroaryl halides.

Table 2: Examples of Ligand Systems for Buchwald-Hartwig Amination

| Ligand | Typical Palladium Precursor | Common Base | Key Features | Reference(s) |

| BINAP | Pd₂(dba)₃ | NaOtBu | First-generation bidentate ligand, effective for primary amines. | rug.nl |

| RuPhos, BrettPhos | Pd(OAc)₂, Pd₂(dba)₃ | NaOtBu, K₃PO₄ | Bulky biaryl phosphine ligands; highly active for heteroaryl halides and allow for lower catalyst loadings. | rug.nlsci-hub.cat |

| XPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | Versatile and highly active for a wide range of C-N couplings. | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | [Pd(NHC)(cinnamyl)Cl] | NaOtBu | Offer an alternative to phosphine ligands with high stability and activity. | rug.nl |

Growing interest in avoiding precious metals has spurred the development of metal-free C-N bond formation strategies. For the synthesis of aminopyridines, several emerging techniques show promise:

Photocatalysis : Visible-light photoredox catalysis can be used to generate pyridinyl radicals from pyridinium (B92312) salts, which can then couple with amine-based radicals. acs.org Methods for the direct C-H amination of arenes and SNAr-type reactions using photocatalysis have been developed, offering a mild, metal-free alternative for C-N bond formation. researchgate.netnih.govnih.gov Specific methods for the C3-amination of pyridines via photochemical reactions with Zincke imine intermediates are also being explored. researchgate.netchemrxiv.org

Base-Promoted Amination : Under certain conditions, direct SNAr can be achieved without a metal catalyst, often requiring strong bases or highly activated substrates. researchgate.netresearchgate.net For instance, methods using sodium tert-butoxide in water have been developed for the selective amination of polyhalogenated pyridines. acs.org

Magnesium Amides : The use of magnesium amides (e.g., R₂NMgCl·LiCl) has been reported for the transition-metal-free amination of pyridine-2-sulfonyl chlorides, demonstrating a novel pathway for introducing amino groups to the pyridine ring. acs.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several aspects of the synthesis of this compound can be optimized according to these principles:

Energy Efficiency : The use of microwave irradiation for the initial SNAr reaction is a prime example, significantly cutting down on energy consumption and reaction time compared to conventional heating.

Catalysis : The use of catalytic methods like the Buchwald-Hartwig amination is inherently greener than stoichiometric reactions. Efforts to lower catalyst loadings and develop recyclable catalysts, such as palladium supported on polymers (e.g., COP-BINAP-PdCl₂) or charcoal (Pd/C), further enhance the sustainability of the process. rsc.orgresearchgate.net

Solvent Choice : Traditional Buchwald-Hartwig reactions often use toluene (B28343) or dioxane. Greener approaches focus on using more sustainable solvents like water or bio-based solvents, sometimes enabled by micellar catalysis. nih.govresearchgate.net

Atom Economy and Process Intensification : The development of one-pot syntheses, where multiple steps are performed in a single vessel without isolating intermediates, improves efficiency and reduces waste. rsc.orgmdpi.comnih.gov Theoretically, a one-pot SNAr followed by a Buchwald-Hartwig amination could streamline the synthesis of the target molecule. Furthermore, mechanochemical methods, such as ball-milling, are being explored for Buchwald-Hartwig couplings to reduce or eliminate the need for bulk solvents. rsc.org

Precursor and Intermediate Chemistry in the Synthesis of this compound

The efficient synthesis of the target compound is highly dependent on the preparation and strategic coupling of key precursor molecules. These precursors are typically a functionalized pyrrolidine and a suitably substituted pyridine-amine derivative.

The pyrrolidine moiety is a ubiquitous feature in a vast array of natural products and synthetic drugs. mdpi.com Its synthesis can be approached in two primary ways: functionalization of a pre-existing pyrrolidine ring or de novo synthesis through cyclization of acyclic precursors. mdpi.com

Commonly, derivatives of the amino acid proline, such as (S)-prolinol, serve as readily available chiral starting materials for synthesizing substituted pyrrolidines. mdpi.com The reduction of proline using agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) is a standard method to produce these intermediates. mdpi.com Another approach involves the cyclization of acyclic compounds. For instance, intramolecular amination of organoboronates or the reaction of primary amines with diols catalyzed by iridium complexes can yield various five-membered cyclic amines. organic-chemistry.org

More advanced stereoselective methods allow for precise control over the three-dimensional structure of the pyrrolidine ring. One such method is the nitro-Mannich reaction, which can generate highly functionalized pyrrolidinones with multiple contiguous stereocenters in a diastereoselective manner. ucl.ac.uk These pyrrolidinone structures can then be further modified into a range of synthetically useful building blocks. ucl.ac.uk Palladium-catalyzed reactions of γ-(N-acylamino)alkenes with aryl bromides also provide a pathway to N-protected pyrrolidines. umich.edu

The table below summarizes various methods for the synthesis of pyrrolidine intermediates.

| Synthesis Method | Precursors | Key Features |

| Reduction of Proline Derivatives | Proline, 4-Hydroxyproline | Utilizes the chiral pool; straightforward reduction with hydrides (e.g., LiAlH₄). mdpi.com |

| Cyclization of Acyclic Precursors | Acyclic amino alcohols, dihalides, or organoboronates | De novo ring formation; methods include metal-catalyzed N-heterocyclization. organic-chemistry.org |

| Nitro-Mannich Reaction | Diorganozinc species, nitroacrylates, imines | One-pot reaction forming multiple stereocenters with high diastereoselectivity. ucl.ac.uk |

| Palladium-Catalyzed Cyclization | γ-(N-acylamino)alkenes, Aryl bromides | Intramolecular carboamination to form functionalized pyrrolidines. umich.edu |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | A classical and highly versatile method for constructing the pyrrolidine ring. nih.gov |

The synthesis of the pyridine-amine core of this compound often begins with a pre-functionalized pyridine ring. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction. For example, a pyridine ring bearing a leaving group (such as a halogen) at the 5-position and a nitro group at the 3-position can be reacted with pyrrolidine. The nitro group, a strong electron-withdrawing group, activates the ring for nucleophilic attack. Subsequent reduction of the nitro group to an amine yields the desired this compound scaffold.

An alternative approach involves starting with a substituted pyridin-3-amine and introducing the pyrrolidine ring. For instance, the synthesis of related aminopyridines has been achieved by the reduction of a nitro-pyridine precursor using iron powder and ammonium chloride. nih.gov The resulting amine can then be further functionalized.

The table below outlines a general synthetic sequence for pyridine-amine intermediates.

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | 5-Bromo-3-nitropyridine, Pyrrolidine, Base (e.g., K₂CO₃) | 5-(Pyrrolidin-1-yl)-3-nitropyridine |

| 2 | Nitro Group Reduction | Iron powder, NH₄Cl, Alcohol/Water, Reflux | This compound nih.gov |

| 3 | Derivatization (Acylation) | Acyl chloride (e.g., 4-isonicotinoyl chloride), Base (e.g., Et₃N) | N-[5-(Pyrrolidin-1-yl)pyridin-3-yl]amide nih.gov |

Stereoselective and Enantioselective Synthesis of this compound Analogs

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, methods for the stereoselective and enantioselective synthesis of analogs of this compound are crucial for developing potent and selective therapeutic agents. While direct asymmetric synthesis of the title compound is not widely reported, the synthesis of chiral analogs relies on the application of established stereoselective methods to the synthesis of its constituent rings.

The enantioselective synthesis of chiral pyrrolidine derivatives is well-documented. mdpi.com Strategies include:

Chiral Pool Synthesis : Utilizing enantiopure starting materials like L-proline or (R)-1-(4-methoxyphenyl)ethan-1-amine ensures the final product retains a specific stereochemistry. mdpi.comnih.gov

Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors, such as 3-pyrrolines, can produce chiral C2-alkylated pyrrolidines with high enantioselectivity using cobalt or nickel catalysts with chiral BOX ligands. organic-chemistry.org Organocatalysis, for example using MacMillan's protocol with α,β-unsaturated aldehydes, can produce enantiomerically enriched β-aminoaldehydes which are precursors to chiral pyrrolidines. acs.org

C-H Activation : Enantioselective synthesis based on C(sp³)-H activation has been used to create complex proline analogs with high stereocontrol. nih.gov

The creation of chirality centered on the amine-bearing carbon of the pyridine ring or its analogs can be achieved through the asymmetric hydrogenation of imines or N-heteroarenes. acs.org Iridium and rhodium complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of N-aryl imines, yielding chiral amines with excellent enantioselectivity. acs.org

The table below highlights key strategies for achieving stereocontrol in the synthesis of analogs.

| Strategy | Approach | Example Method | Resulting Chiral Moiety |

| Chiral Pyrrolidine Synthesis | C(sp³)-H Activation | Palladium-catalyzed stereoselective functionalization of a proline derivative. nih.gov | Enantiopure substituted pyrrolidine ring. |

| Chiral Pyrrolidine Synthesis | Asymmetric Catalysis | Cobalt-catalyzed regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org | Chiral C2-substituted pyrrolidines. |

| Asymmetric Amine Synthesis | Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation of N-aryl imines using chiral ligands. acs.org | Chiral α-trifluoromethyl amines or other chiral amine analogs. nih.gov |

| Diastereoselective Cyclization | Nitro-Mannich Reaction | One-pot reaction of nitroacrylates and imines to form pyrrolidinones. ucl.ac.uk | Diastereomerically pure functionalized pyrrolidine rings. |

By combining these stereoselective techniques for the synthesis of either the pyrrolidine or the amine portion, chemists can access a wide variety of enantiomerically pure or enriched analogs of this compound for biological evaluation.

Chemical Reactivity and Transformation Studies of 5 Pyrrolidin 1 Yl Pyridin 3 Amine

Reactivity Profiles of the Pyridine (B92270) Core within 5-(Pyrrolidin-1-yl)pyridin-3-amine

The pyridine ring in this compound is activated towards certain reactions and deactivated towards others due to the electronic effects of the amino and pyrrolidinyl groups.

Electrophilic Aromatic Substitution Reaction Pathways

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org However, the presence of the strongly electron-donating amino and pyrrolidinyl groups at the 3- and 5-positions, respectively, activates the pyridine ring for such reactions. These substituents direct incoming electrophiles to the ortho and para positions.

Research into related substituted pyridines and other electron-rich aromatic systems provides insights into potential electrophilic substitution pathways. For instance, studies on 1,3-diaminobenzene derivatives, which are electron-rich aromatic substrates, show they readily react with a variety of electrophiles. mdpi.com Similarly, the activation of the pyrrole (B145914) ring towards electrophilic aromatic substitution due to the involvement of the nitrogen's lone pair in the aromatic system is a well-established principle. libretexts.org

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on activated pyridine rings suggest that reactions such as nitration, halogenation, and Friedel-Crafts type reactions could potentially occur at the 2-, 4-, and 6-positions of the pyridine ring. The precise regioselectivity would be influenced by the steric hindrance imposed by the pyrrolidine (B122466) group and the specific reaction conditions.

Nucleophilic Aromatic Substitution Reaction Pathways

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are generally favored, particularly at the C2 and C4 positions, as the nitrogen atom can stabilize the negative charge in the intermediate (Meisenheimer complex). youtube.com However, for SNAr to occur, a good leaving group is typically required on the ring.

In the case of this compound, the amino group is a poor leaving group. Therefore, direct nucleophilic substitution of the amino or pyrrolidinyl group is unlikely under standard conditions. SNAr reactions would likely require prior modification of the molecule to introduce a suitable leaving group, such as a halogen, at an activated position. For example, studies on 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) demonstrate that the methoxy (B1213986) group can be displaced by secondary amines like pyrrolidine in an SNAr reaction. researchgate.net This highlights the necessity of an activating group (nitro) and a good leaving group (methoxy) for the reaction to proceed.

Oxidation Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid. mdpi.com The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions.

Reactivity of the Pyrrolidine Moiety in this compound

The saturated pyrrolidine ring offers additional sites for chemical transformations, distinct from the aromatic pyridine core.

Oxidative Transformations of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidative dehydrogenation to form a pyrrole. acs.org This transformation can be challenging due to the sensitivity of the resulting pyrrole to the oxidative conditions. acs.org However, catalytic methods, such as those employing B(C6F5)3, have been developed for the dehydrogenation of pyrrolidines. acs.org

Another potential oxidative transformation is the oxidation of the carbon atoms adjacent to the nitrogen, which can lead to the formation of lactams or other oxidized products. utas.edu.au The specific outcome of such reactions would depend on the oxidant used and the reaction conditions.

N-Functionalization and Quaternization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine and is therefore nucleophilic and basic. nih.gov This allows for a variety of N-functionalization reactions.

N-Alkylation and N-Acylation: The pyrrolidine nitrogen can be readily alkylated or acylated. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride can introduce alkyl groups. dtu.dk Acylation can be achieved using acyl chlorides or anhydrides. dtu.dk

Quaternization: The pyrrolidine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. mdpi.comresearchgate.net This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. For example, 4-pyrrolidinopyridine (B150190) reacts with butyl iodide to form 1-butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide. mdpi.com

Table of Reactivity

| Moiety | Reaction Type | Potential Outcome |

| Pyridine Core | Electrophilic Aromatic Substitution | Substitution at 2-, 4-, and 6-positions |

| Nucleophilic Aromatic Substitution | Requires a leaving group; substitution at activated positions | |

| Oxidation | Formation of Pyridine N-oxide | |

| Pyrrolidine Moiety | Oxidative Dehydrogenation | Formation of a pyrrole ring |

| N-Functionalization (Alkylation/Acylation) | Introduction of various substituents on the nitrogen | |

| Quaternization | Formation of a quaternary ammonium salt |

Ring-Opening and Ring-Expansion Processes of the Pyrrolidine Moiety

While the pyrrolidine ring is generally stable, it can undergo specific reactions that lead to the cleavage of its C-N or C-C bonds, a process known as ring-opening. These transformations are challenging for unstrained rings like pyrrolidine compared to strained systems like aziridines but can be achieved under specific catalytic conditions. acs.org

Modern synthetic methods, such as single-electron transfer (SET) photoredox catalysis, have enabled the selective cleavage of the C2–N bond in N-acyl pyrrolidines. acs.orgresearchgate.net This process often involves the use of a Lewis acid to promote electron transfer from a photoredox catalyst to the amide, leading to a radical intermediate that can undergo ring-opening. acs.org Another approach involves the use of difluorocarbene, which can lead to deconstructive functionalization of the pyrrolidine ring, yielding various acyclic architectures. researchgate.net While these methods have been demonstrated on various pyrrolidine-containing molecules, their direct application to this compound would depend on the relative reactivity of the other functional groups present.

Ring-expansion processes, for instance, converting the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring, are less common but conceptually plausible through multi-step synthetic sequences. Conversely, ring contraction of the pyridine moiety to a pyrrolidine skeleton is a known transformation that highlights the chemical plasticity of these heterocyclic systems. osaka-u.ac.jpresearchgate.netnih.gov Such skeletal editing strategies, often promoted by photochemical methods, underscore the potential for significant structural modification of the parent molecule. osaka-u.ac.jpresearchgate.netnih.gov A related process involves the expansion of a pyrrole ring to a pyridine ring by reaction with methanol (B129727) in the presence of an acidic refractory oxide catalyst, a transformation that could be conceptually adapted for modifying related heterocyclic systems. google.com

Chemical Behavior of the Amino Group in this compound

The primary amino group at the C3 position of the pyridine ring is a key center of reactivity, behaving as a potent nucleophile and a handle for introducing a wide array of functional groups.

The nucleophilic nature of the exocyclic amino group allows it to readily participate in acylation, alkylation, and sulfonylation reactions. These transformations are fundamental for creating derivatives with modified electronic and steric properties.

Acylation: The amino group reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. Such transformations have been demonstrated on related aminopyridine systems. dtu.dk

Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups. dtu.dknih.gov

Sulfonylation: The reaction of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. chemrxiv.orgresearchgate.net This reaction is crucial for synthesizing compounds with potential biological activity, as the sulfonamide group is a common pharmacophore. For example, the synthesis of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethylamine involves a key sulfonylation step. google.com

| Transformation | Reagent Type | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | Amide (R-CONH-Py) |

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN) | Acidic or Neutral pH, Methanol or Ethanol | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Aprotic Solvent (e.g., CH₂Cl₂) | Sulfonamide (R-SO₂NH-Py) |

As a primary aromatic amine, the 3-amino group can be converted into a diazonium salt (Ar-N₂⁺) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. masterorganicchemistry.comnih.gov The resulting diazonium salt is a highly versatile intermediate that can be transformed into a wide range of functional groups, often with the expulsion of nitrogen gas (N₂). masterorganicchemistry.comchemguide.co.uk

Key transformations of the diazonium salt include:

Sandmeyer Reactions: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.com

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Replacement with Iodine: Substitution by an iodo group upon treatment with potassium iodide (KI). chemguide.co.uk

Replacement with a Hydroxyl Group: Formation of the corresponding phenol (B47542) derivative by warming the aqueous solution of the diazonium salt. chemguide.co.uk

Azo Coupling: The diazonium salt can also act as an electrophile and react with activated aromatic compounds (like phenols or anilines) to form azo compounds (Ar-N=N-Ar'), which are often highly colored dyes. researchgate.netscispace.com

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer (Chlorination) | HCl, NaNO₂; then CuCl | -Cl |

| Sandmeyer (Bromination) | HBr, NaNO₂; then CuBr | -Br |

| Sandmeyer (Cyanation) | HCN, NaNO₂; then CuCN | -CN |

| Iodination | H₂SO₄, NaNO₂; then KI | -I |

| Hydroxylation | H₂SO₄, NaNO₂; then H₂O, Heat | -OH |

| Azo Coupling | HCl, NaNO₂; then Activated Aromatic (e.g., Phenol) | -N=N-Ar' |

The lone pair of electrons on the nitrogen atom of the amino group makes it inherently nucleophilic, as detailed in its acylation and alkylation reactions (Section 3.3.1). nih.gov It readily attacks electron-deficient centers (electrophiles). For instance, aminopyridines react with electrophilic tropylium (B1234903) salts to yield N-substituted aminopyridine derivatives. researchgate.net While the pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution, the strong activating effect of the amino group can facilitate such reactions, although this is less common than reactions at the amino group itself.

Conversely, the amino group is not typically subject to nucleophilic attack. However, its presence strongly influences the nucleophilic substitution reactions on the pyridine ring. The direct amination of an unsubstituted pyridine ring with a nucleophile like sodium amide is known as the Chichibabin reaction, which typically installs an amino group at the 2- or 4-position. wikipedia.org

Cascade and Multicomponent Reactions Involving this compound

The bifunctional nature of this compound makes it an attractive component for cascade and multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high efficiency and atom economy. researchgate.nettandfonline.com

The primary amino group can act as a nucleophilic component in various MCRs. For example, it could participate in Ugi or Passerini-type reactions, or serve as a building block in the synthesis of complex heterocyclic systems like pyrazolo[3,4-b]pyridines. mdpi.com Cascade reactions, where the product of an initial reaction undergoes further intramolecular transformation, are also plausible. For instance, a cascade process could be initiated by an intermolecular reaction at the amino group, followed by an intramolecular cyclization involving the pyridine or pyrrolidine ring. researchgate.netmdpi.com The synthesis of spirooxindole-pyrrolidine hybrids via 1,3-dipolar cycloaddition reactions involving an amine, isatin, and a third component exemplifies the power of such strategies in generating molecular complexity. tandfonline.comtandfonline.com

Derivatization Strategies for Expanding the Functional Scope of this compound

Expanding the functional scope of this compound involves strategically modifying its core structure to introduce new reactive handles or to build more complex architectures. The reactions discussed previously form the basis of these derivatization strategies. nii.ac.jput.ee

Functionalization of the Amino Group: As detailed in sections 3.3.1 and 3.3.2, the primary amino group is the most versatile point for derivatization. Acylation, sulfonylation, and alkylation introduce a vast array of substituents. dtu.dk Diazotization opens the door to replacing the amino group with a wide range of other functionalities.

Functionalization of the Pyrrolidine Ring: While more challenging, C-H activation or ring-opening/functionalization sequences can introduce substituents or completely alter the pyrrolidine moiety, providing access to novel chemical space.

Participation in MCRs: Using the molecule as a building block in multicomponent reactions is a powerful strategy for rapidly generating a library of diverse and complex derivatives. beilstein-journals.org

Suzuki and other Cross-Coupling Reactions: If a halide is present on the pyridine ring (e.g., through a Sandmeyer reaction), palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the derivatives.

These strategies are crucial in fields like medicinal chemistry, where the generation of compound libraries with diverse functionalities is essential for the discovery of new biologically active agents. google.com

Advanced Spectroscopic Characterization of 5 Pyrrolidin 1 Yl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 5-(pyrrolidin-1-yl)pyridin-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift to higher ppm values. pdx.edu

In a typical ¹H NMR spectrum of a pyridine (B92270) derivative, the aromatic protons resonate in the range of 6.0-9.5 ppm. pdx.educhemicalbook.com For this compound, the protons on the pyridine ring are expected to appear in this region. The protons of the pyrrolidine (B122466) ring will have distinct chemical shifts, typically in the aliphatic region of the spectrum. The coupling between adjacent non-equivalent protons, known as spin-spin coupling, results in the splitting of signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring protons and their dihedral angles, which helps in assigning the signals to specific protons in the molecule. ubc.cakhanacademy.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (Pyridine) | ~8.0 | Singlet | - |

| H-4 (Pyridine) | ~7.0 | Doublet of Doublets | J(H4-H6), J(H4-H2) |

| H-6 (Pyridine) | ~8.2 | Doublet | J(H6-H4) |

| -NH₂ | ~3.5 | Broad Singlet | - |

| -CH₂- (Pyrrolidine, α to N) | ~3.3 | Triplet | J ≈ 6-7 |

| -CH₂- (Pyrrolidine, β to N) | ~2.0 | Quintet | J ≈ 6-7 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org The chemical shifts of carbon atoms are spread over a much wider range (0-220 ppm) than proton shifts, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.orgoregonstate.edu The chemical environment, including hybridization and the presence of electronegative atoms, significantly influences the ¹³C chemical shifts. libretexts.org

In this compound, the sp² hybridized carbons of the pyridine ring will resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the pyrrolidine ring. bhu.ac.in Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu Proton-decoupled ¹³C NMR spectra, where all signals appear as singlets, are commonly used for simplicity. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~130 |

| C-4 (Pyridine) | ~120 |

| C-5 (Pyridine) | ~140 |

| C-6 (Pyridine) | ~150 |

| -CH₂- (Pyrrolidine, α to N) | ~47 |

| -CH₂- (Pyrrolidine, β to N) | ~25 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms in this compound. The chemical shifts of the pyridine and pyrrolidine nitrogens would be distinct. The pyridine nitrogen, being part of an aromatic system, would have a chemical shift significantly different from the sp³-hybridized pyrrolidine nitrogen. youtube.com The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation or coordination to other species. youtube.com This technique can be particularly useful in studying protonation equilibria and metal complexation involving the nitrogen atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edunih.gov It is instrumental in identifying adjacent protons in both the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edunih.gov It provides a direct link between the proton and carbon skeletons of the molecule, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduipb.pt This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the pyrrolidine ring to the pyridine ring.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound, confirming the atom connectivity and aiding in the complete assignment of all ¹H and ¹³C NMR signals. ipb.pt

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying functional groups and obtaining a "molecular fingerprint" of a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. rsc.org Different types of bonds and functional groups absorb at characteristic frequencies, allowing for their identification.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-N stretching of the pyrrolidine and amino groups. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H (Pyrrolidine) | C-H Stretch | 2850-2960 |

| Pyridine Ring | C=C and C=N Stretch | 1450-1600 |

| Primary Amine (-NH₂) | N-H Bend | 1550-1650 |

| Aromatic C-N | C-N Stretch | 1250-1350 |

| Aliphatic C-N (Pyrrolidine) | C-N Stretch | 1020-1250 |

Note: These are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.

The analysis of derivatives of this compound would show shifts in these characteristic bands or the appearance of new bands corresponding to the added functional groups, providing evidence for the successful modification of the parent molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to probe the electronic transitions within a molecule. For aromatic compounds like substituted pyridines, these techniques reveal information about the π-electron system and the influence of various functional groups.

The electronic spectrum of pyridine and its derivatives is characterized by π-π* and n-π* transitions. The π-π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n-π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. aip.org

In this compound, the pyridine ring is substituted with two electron-donating groups: an amino group (-NH2) at the 3-position and a pyrrolidinyl group at the 5-position. Both substituents are expected to significantly influence the electronic transitions of the pyridine ring. The lone pair of electrons on the nitrogen atom of the amino group and the pyrrolidinyl group can conjugate with the π-system of the pyridine ring. This extended conjugation lowers the energy of the π* orbitals, resulting in a bathochromic (red) shift of the π-π* absorption bands compared to unsubstituted pyridine. rsc.org

The presence of electron-donating groups generally increases the electron density on the pyridine ring, which can also affect the n-π* transitions. cdnsciencepub.com The energy of the non-bonding orbital on the pyridine nitrogen can be altered, which in turn shifts the n-π* transition.

Table 1: Expected Electronic Transitions for this compound based on related Pyridine Derivatives.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π-π | 250-350 | High-intensity transition due to the conjugated π-system of the substituted pyridine ring. |

| n-π | 300-400 | Low-intensity transition involving the non-bonding electrons of the pyridine nitrogen. May be obscured by the stronger π-π* band. |

Note: The exact wavelengths are estimations based on general principles for substituted pyridines and would require experimental verification for this compound.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the molecule. Molecules with a significant change in dipole moment upon electronic excitation often exhibit strong solvatochromism. dntb.gov.ua

For this compound, the presence of the amino and pyrrolidinyl groups, which are strong electron donors, and the nitrogen atom in the pyridine ring, an electron acceptor, can lead to an intramolecular charge transfer (ICT) character in its electronic transitions. The ground state is likely to be less polar than the excited state. In polar solvents, the more polar excited state will be stabilized to a greater extent than the ground state, leading to a red shift (positive solvatochromism) in the absorption spectrum.

The fluorescence emission of such compounds is also expected to be highly sensitive to the solvent environment. An increase in solvent polarity would lead to a larger Stokes shift (the difference between the absorption and emission maxima) due to the relaxation of the solvent molecules around the more polar excited state before emission occurs. This environmental sensitivity makes such compounds potential candidates for use as fluorescent probes. sciforum.netnih.gov

Table 2: Expected Solvatochromic Shifts for an Aminopyridine Derivative in Various Solvents.

| Solvent | Polarity (Dielectric Constant) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) |

| n-Hexane | 1.88 | Shorter Wavelength | Shorter Wavelength |

| Chloroform | 4.81 | Intermediate Wavelength | Intermediate Wavelength |

| Ethanol | 24.55 | Longer Wavelength | Longer Wavelength |

| Acetonitrile (B52724) | 37.5 | Longer Wavelength | Longer Wavelength |

| Water | 80.1 | Longest Wavelength | Longest Wavelength |

Note: This table illustrates a general trend. The actual spectral shifts for this compound would need to be determined experimentally. The data is representative of the behavior of aminopyridine derivatives. sciforum.net

Computational and Theoretical Investigations of 5 Pyrrolidin 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic and electronic levels. For 5-(Pyrrolidin-1-yl)pyridin-3-amine, these methods can elucidate its three-dimensional geometry, vibrational modes, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density. DFT methods, such as B3LYP, are often employed for their balance of accuracy and computational cost.

For aminopyridine derivatives, DFT calculations have been successfully used to optimize molecular geometries and analyze electronic properties. worldscientific.comresearchgate.net Studies on related aminopyridine Schiff base compounds have utilized methods like M06-2X/6-31+G(d,p) for optimization. tandfonline.com In the case of 2-chloro-4-pyridinecarbonitrile, theoretical calculations were performed at the B3LYP/6-311++G(d,p) level to investigate its structural and vibrational properties. aip.org This level of theory is also commonly used for analyzing frontier molecular orbitals and understanding intramolecular charge transfer. aip.org For 2-amino-5-methyl pyridine (B92270), the B3LYP/6-311++G(d,p) basis set was used to analyze the optimized structure and its minimum energies. researchgate.net

The vibrational frequencies of a molecule, which correspond to the energies of its molecular vibrations, can also be calculated using DFT. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For instance, in the study of 2-chloro-4-pyridinecarbonitrile, the potential energy distribution (PED) was calculated to assign the vibrational modes observed in the experimental spectra. aip.org

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can be further analyzed using Natural Bond Orbital (NBO) analysis. This method provides insights into charge transfer interactions within the molecule. bohrium.com

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of molecular systems.

Studies on substituted pyridines have employed ab initio calculations to investigate their properties. For example, the energetics of protonation and the formation of hydrogen-bonded complexes in pyridine derivatives have been studied using RHF and MP2 levels of theory with the 6-31G* basis set. acs.org These calculations have shown good correlation with experimental pKa values. acs.org Furthermore, ab initio methods have been used to study the nonplanarity of the amino group in aminopyridines, with CCSD(T) and MP2 methods providing insights into inversion barriers. aip.org The geometries calculated by ab initio methods for pyridine derivatives have been found to be compatible with experimental data. acs.org

For a comprehensive understanding of this compound, a combination of DFT and high-level ab initio calculations would be beneficial to accurately predict its structure and electronic properties.

The pyrrolidine (B122466) ring in this compound is not planar and can adopt various conformations. Conformational analysis is crucial for understanding the three-dimensional shape of the molecule and its potential interactions with biological targets. The pseudorotational process of pyrrolidine has been extensively studied using ab initio methods, revealing the energy barriers between different twisted and envelope conformations. acs.org

For N-substituted pyrrolidines, computational studies have been conducted to investigate their dynamic behavior. researchgate.net By performing a conformational search and optimizing the geometries of the lowest energy conformers using DFT, their relative populations can be estimated using thermodynamic calculations. researchgate.net In the development of potent opioid kappa agonists based on N-[2-(1-pyrrolidinyl)ethyl]acetamides, conformational analysis was key to identifying compounds that could adopt an energy minimum similar to a known active compound. nih.gov This highlights the importance of understanding the conformational preferences and energy landscapes for designing biologically active molecules. For N-aryl pyrrolidines, conformational analysis has also been a key aspect of understanding their catalytic activity. rsc.orguc.pt

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO, and the distribution of their electron densities, are crucial for understanding the electronic properties and reactivity of a molecule.

For various aminopyridine derivatives, FMO analysis has been performed using DFT methods. rasayanjournal.co.innih.gov In a study of 2-aminopyridine (B139424) Schiff bases, the HOMO was found to be completely delocalized, while the delocalization in the LUMO varied among the different compounds. tandfonline.com The HOMO-LUMO energy gap (ΔE) is an important parameter that indicates the kinetic stability and chemical reactivity of a molecule; a large gap suggests high stability and low reactivity. tandfonline.comnih.gov For a series of newly synthesized biphenyl (B1667301) derivatives containing a pyridine moiety, the ΔE values were in the range of 4.13–5.05 eV, indicating their kinetic stability. nih.gov In the case of 2-chloro-4-pyridinecarbonitrile, the HOMO-LUMO energy gap was calculated to be 5.273 eV. aip.org

The energies and distributions of the HOMO and LUMO are directly related to the chemical reactivity of a molecule. The HOMO energy is associated with the ionization potential and the ability to donate electrons, while the LUMO energy is related to the electron affinity and the ability to accept electrons. aip.org

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. mdpi.comdergipark.org.tr These parameters provide a quantitative measure of the reactivity of a molecule. For instance, a low HOMO-LUMO energy gap and a high electrophilicity index suggest high reactivity. nih.govdergipark.org.tr The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack. In many aminopyridine derivatives, the HOMO and LUMO are primarily localized on the aminopyridine ring. rasayanjournal.co.in

By analyzing the FMOs of this compound, it would be possible to predict its reactivity towards different reagents and to understand the nature of its potential chemical transformations.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are instrumental in predicting various spectroscopic properties. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structural assignment.

The prediction of nuclear magnetic resonance (NMR) spectra is a powerful tool for structure elucidation. Theoretical chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net Such calculations provide isotropic shielding values for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net

While specific, peer-reviewed computational studies performing a direct comparison for this compound are not prevalent, the methodology is well-established for similar heterocyclic compounds. researchgate.netnih.gov The accuracy of these predictions is influenced by the choice of functional, basis set, and the modeling of solvent effects. acs.org A comparison between predicted and experimental values allows for unambiguous assignment of signals.

Below is an illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous structures.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | 7.6 - 7.8 | 135 - 138 |

| C-3 (NH₂) | - | 145 - 148 |

| H-4 | 6.8 - 7.0 | 115 - 118 |

| C-5 (Pyrrolidine) | - | 140 - 143 |

| H-6 | 7.7 - 7.9 | 125 - 128 |

| Atom Position (Pyrrolidine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₂ | 3.2 - 3.4 | 47 - 50 |

| CH₂-CH₂ | 1.9 - 2.1 | 25 - 28 |

Note: These values are illustrative and represent typical ranges expected from DFT calculations.

Computational modeling can generate theoretical infrared (IR) and ultraviolet-visible (UV-Vis) spectra that aid in the characterization of this compound.

Simulated IR Spectrum: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies using DFT methods. These calculations predict the positions and intensities of vibrational modes. For this compound, key predicted vibrations would include the N-H stretching of the amine group, C-H stretching from the aromatic and aliphatic components, C=C and C=N stretching within the pyridine ring, and C-N stretching vibrations. nih.gov

Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net The calculations yield the excitation energies and oscillator strengths for electronic transitions, typically the π → π* and n → π* transitions characteristic of aromatic systems. For this compound, strong absorptions would be predicted corresponding to transitions within the substituted pyridine system. mdpi.comresearchgate.net

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Wavenumber/Wavelength | Assignment |

| IR | 3450 - 3300 cm⁻¹ | N-H stretching (amine) |

| IR | 3100 - 3000 cm⁻¹ | Aromatic C-H stretching |

| IR | 2980 - 2850 cm⁻¹ | Aliphatic C-H stretching |

| IR | 1620 - 1580 cm⁻¹ | C=C / C=N ring stretching |

| IR | 1350 - 1250 cm⁻¹ | Aromatic C-N stretching |

| UV-Vis | 250 - 290 nm | π → π* transition |

| UV-Vis | 320 - 360 nm | π → π* / n → π* transition |

Note: These values are illustrative, based on computational studies of similar aromatic amines. researchgate.netmdpi.com

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are directly related to the electrochemical properties of a molecule. The HOMO energy correlates with the oxidation potential (electron-donating ability), while the LUMO energy correlates with the reduction potential (electron-accepting ability).

Studies on related amino-substituted heterocyclic compounds have demonstrated a strong linear correlation between experimentally measured redox potentials from cyclic voltammetry and the DFT-calculated HOMO and LUMO energies. mdpi.comacs.org For this compound, the electron-donating amine and pyrrolidine groups are expected to raise the HOMO energy, making the compound susceptible to oxidation. Computational models can predict these potentials, providing a theoretical framework to understand its electrochemical behavior. mdpi.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.

A likely synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalopyridine or nitropyridine with pyrrolidine. researchgate.net Computational chemistry can map the entire reaction coordinate for such a process.

By performing a transition state search, the geometry of the highest energy point along the reaction pathway can be located. For an SNAr reaction, this corresponds to the formation of the zwitterionic Meisenheimer complex. researchgate.netnih.gov Frequency calculations are used to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (reaction barrier), a key parameter that governs the reaction rate. researchgate.net

In the SNAr mechanism for the formation of this compound, the addition of the pyrrolidine nucleophile to the pyridine ring forms a high-energy, non-aromatic anionic σ-complex, often referred to as a Meisenheimer intermediate. researchgate.net Computational modeling can optimize the geometry of this intermediate, confirming its structure and stability. ethz.ch The calculations can reveal how the negative charge is delocalized throughout the ring and the nitro or halide group, stabilizing the intermediate. By calculating the energies of the reactants, intermediate, transition states, and products, a complete energy profile of the reaction can be constructed, providing a detailed understanding of the mechanistic pathway. researchgate.net

Tautomerism Studies and Energetics

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key area of study for understanding the reactivity and stability of chemical compounds. In the case of molecules with amine groups, amine-imine tautomerization is a common consideration. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the relative stabilities of different tautomers. mdpi.com For instance, in a related compound, 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC), DFT calculations have shown that the amine tautomer is the dominant form in the gas phase. researchgate.netacs.org The relative energies of the different tautomeric forms are calculated to determine their populations at equilibrium. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties. bohrium.com

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with π-conjugated systems are of significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. acs.org The NLO response of a molecule is related to its ability to interact with an applied electric field, leading to a change in its optical properties. Computational methods, particularly DFT, are widely used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. researchgate.net For organic compounds, a large β value is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-bridge. acs.org Theoretical studies on similar pyridine derivatives have demonstrated that they can possess significant NLO properties. researchgate.net The investigation of NLO properties through computational chemistry provides valuable insights for the design of new materials with enhanced optical nonlinearities. nih.gov

Molecular Electrostatic Potential (MEP) and Charge Density Distribution Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface. Electron-rich regions, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. researchgate.netnih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov The charge density distribution provides a quantitative measure of the electronic charge at different points in the molecule, offering further insights into its electronic structure and reactivity. ajchem-b.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals corresponding to the classic Lewis structure. uni-rostock.dewisc.edunumberanalytics.com It allows for the investigation of both intramolecular and intermolecular interactions by analyzing the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. uni-rostock.de The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov High E(2) values indicate strong interactions, which can be crucial for understanding molecular stability, conformation, and reactivity. nih.gov NBO analysis can identify key orbital interactions, such as hyperconjugation, and provide insights into the nature of chemical bonds, including their ionic and covalent character. numberanalytics.comresearchgate.net

Electrochemical Behavior of 5 Pyrrolidin 1 Yl Pyridin 3 Amine

Cyclic Voltammetry (CV) Studies for Redox Characterization

Cyclic voltammetry is a principal technique for investigating the redox behavior of electroactive species. For 5-(pyrrolidin-1-yl)pyridin-3-amine, a CV scan would reveal potentials at which the molecule undergoes oxidation and reduction, providing insights into the energetics and stability of the resulting intermediates.

The oxidation of this compound is expected to occur on the aminopyridine ring system, which is rendered electron-rich by two potent electron-donating groups: the 3-amino group and the 5-pyrrolidinyl group. This enhanced electron density lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize than unsubstituted pyridine (B92270) or even 3-aminopyridine (B143674). doi.orgnsf.govnih.gov

The primary oxidation event is anticipated to be a one-electron transfer from the π-system, which is heavily influenced by the lone pairs of the nitrogen atoms, to form a radical cation. researchgate.net Studies on 3-aminopyridine show it is more readily oxidized than other isomers, a process initiated at the amino group. doi.orgresearchgate.net The presence of the additional pyrrolidine (B122466) substituent would further lower this oxidation potential. While the pyrrolidine nitrogen can also be oxidized, the aromatic amine system is generally the more favorable site for the initial electron loss.

Illustrative Oxidation Data for Aminopyridine Derivatives

| Compound | Process | Illustrative Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|---|

| This compound | One-electron oxidation | +0.6 to +0.8 | Formation of a radical cation centered on the aminopyridine system. |

| 3-Aminopyridine | One-electron oxidation | +0.8 to +1.0 | Oxidation is more difficult than the disubstituted analogue. doi.org |

| N-Phenylpyrrolidine | One-electron oxidation | +0.9 to +1.1 | Oxidation of the pyrrolidine nitrogen attached to an aromatic ring. chemrxiv.org |

Note: The potentials are hypothetical and for illustrative purposes to show expected trends based on molecular structure. Actual values depend heavily on solvent, electrolyte, and electrode material.

The reduction of this compound involves the acceptance of an electron into its Lowest Unoccupied Molecular Orbital (LUMO). This process would be centered on the pyridine ring, which is the most electron-deficient part of the molecule. However, the strong electron-donating effects of the amino and pyrrolidinyl groups increase the electron density of the ring, making reduction more difficult. Consequently, the reduction potential is expected to be at a significantly negative value. doi.org The process involves the formation of a radical anion, which is often highly reactive.

The electrochemical oxidation of aromatic amines, including aminopyridines, is typically irreversible or at best, quasi-reversible. doi.orgresearchgate.net The radical cation formed upon the initial one-electron oxidation is a highly reactive intermediate. It can rapidly undergo subsequent chemical reactions, such as deprotonation or dimerization, on the timescale of the CV experiment. These follow-up reactions consume the product of the oxidation, preventing its reduction back to the starting material during the reverse scan of the potential. researchgate.net

Similarly, the reduction process to form the radical anion is often irreversible due to the high reactivity of this species, which may lead to subsequent protonation or decomposition reactions.

Influence of Solvent Systems and Electrolyte Composition on Electrochemical Responses

The choice of solvent and supporting electrolyte has a profound impact on electrochemical reactions.

Solvent Systems : The polarity of the solvent affects the stability of the charged intermediates formed. Polar solvents can stabilize the radical cation and radical anion, potentially shifting the redox potentials. Protic solvents (like alcohols or water) can further complicate the reaction mechanism by acting as proton donors or acceptors, directly participating in the reaction through hydrogen bonding or solvolysis of the reactive intermediates. researchgate.netchemicalbook.com Non-aqueous aprotic solvents like acetonitrile (B52724) or dimethylformamide are commonly used to study the intrinsic redox properties of a molecule without complications from proton transfer from the solvent.

Electrolyte Composition : A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is necessary to ensure the conductivity of the solution and minimize potential drop. The nature and concentration of the electrolyte ions can influence the structure of the electrochemical double layer at the electrode surface and may interact with the charged redox species, thereby affecting the kinetics and thermodynamics of the electron transfer process.

Mechanistic Insights into Electrochemical Transformations of this compound (e.g., solvolysis effects, proton coupled electron transfer)

The oxidation of this compound is best described as a proton-coupled electron transfer (PCET) process. nih.govacs.org This mechanism avoids the formation of high-energy charged intermediates by coupling the electron transfer with a proton transfer. For an aromatic amine, the most common pathway is a stepwise sequence of electron transfer followed by proton transfer (ET-PT). acs.org

Electron Transfer (ET) : The initial step is the one-electron oxidation at the anode to produce the radical cation.

C₉H₁₃N₃ → [C₉H₁₃N₃]⁺• + e⁻

Proton Transfer (PT) : The resulting radical cation is acidic and rapidly loses a proton from the exocyclic amino group to a base in the solution (which could be the solvent or another molecule of the amine), forming a neutral radical. This step is often very fast and is key to the irreversibility of the oxidation wave. doi.orgacs.org

[C₉H₁₃N₃]⁺• → C₉H₁₂N₃• + H⁺

This neutral radical is more stable than the radical cation but can still undergo further reactions, such as dimerization or further oxidation at the electrode surface.

A secondary, though less likely, pathway could involve oxidation of the pyrrolidine nitrogen, followed by deprotonation of an adjacent α-carbon to form an α-amino radical. researchgate.netchemrxiv.org Solvolysis effects may be observed if the electrochemically generated intermediates, such as the radical cation or a dication formed from a second oxidation, are reactive enough to be attacked by solvent molecules.

Correlation between Electrochemical Data and Molecular Electronic Structure

Electrochemical potentials are directly related to the electronic structure of a molecule, specifically the energies of its frontier molecular orbitals (HOMO and LUMO). nsf.govnih.gov

Oxidation Potential and HOMO : The oxidation potential is a measure of the energy required to remove an electron from the molecule. This is directly correlated with the energy of the HOMO. A higher HOMO energy means the electron is less tightly bound and easier to remove, resulting in a less positive (or more negative) oxidation potential. The two electron-donating groups (amino and pyrrolidinyl) on this compound significantly raise the energy of the HOMO, making it substantially easier to oxidize compared to pyridine. nsf.govnih.gov

Reduction Potential and LUMO : The reduction potential relates to the energy released when an electron is added to the molecule, which corresponds to the energy of the LUMO. A lower LUMO energy indicates that the molecule can more readily accept an electron, resulting in a less negative reduction potential. The electron-donating groups on the target molecule raise the energy of the LUMO, making reduction more difficult and shifting the potential to more negative values.

Conceptual Correlation of Structure and Electrochemical Properties

| Feature | Electronic Effect | Impact on HOMO Energy | Impact on Oxidation Potential |

|---|---|---|---|

| 3-Amino Group | Strong electron-donating (resonance) | Increases | Less Positive (Easier to Oxidize) |

| 5-Pyrrolidinyl Group | Strong electron-donating (resonance/inductive) | Increases | Less Positive (Easier to Oxidize) |

| Pyridine Ring | Electron-deficient π-system | - | Target for Reduction |

Applications of 5 Pyrrolidin 1 Yl Pyridin 3 Amine in Chemical Synthesis and Advanced Materials Research

5-(Pyrrolidin-1-yl)pyridin-3-amine as a Versatile Synthetic Building Block.cymitquimica.comsigmaaldrich.comalfa-chemistry.com

The compound this compound serves as a foundational element in the synthesis of a wide array of organic structures. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic pyridine (B92270) core, allows for diverse chemical transformations. This versatility has established it as a significant "building block" in the construction of more complex molecular architectures. cymitquimica.comsigmaaldrich.comalfa-chemistry.com

Precursor in the Synthesis of Diverse Heterocyclic Systems.semanticscholar.orgmdpi.comresearchgate.net

The reactivity of this compound lends itself to the creation of various fused and substituted heterocyclic systems. For instance, it can be a key starting material in the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused heterocycles. researchgate.net The amino group on the pyridine ring can participate in condensation reactions with various carbonyl compounds, leading to the formation of new ring systems.

One notable application is in the Ugi-Zhu three-component reaction to synthesize pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This reaction, which involves an aldehyde, an amine, an isocyanide, and a carboxylic acid, can be adapted to utilize the amino functionality of this compound. Furthermore, derivatives of this compound, such as 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde, can be used to synthesize pyrazolo[3,4-e]indolizines through intramolecular cyclization. semanticscholar.org These examples highlight the compound's role as a precursor to complex, multi-ring heterocyclic structures with potential applications in medicinal chemistry and materials science.

Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions.

The inherent reactivity of the amino group and the pyridine ring in this compound makes it a valuable participant in various bond-forming reactions. The amino group can act as a nucleophile in substitution and addition reactions, facilitating the formation of carbon-nitrogen bonds. For example, it can react with electrophiles such as acyl chlorides or alkyl halides to yield N-substituted derivatives.

The pyridine ring itself can undergo a range of reactions. While the electron-donating pyrrolidine (B122466) group activates the ring towards electrophilic substitution, the nitrogen atom in the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 6-positions, especially when activated. This dual reactivity allows for the strategic formation of both carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this building block. A notable example of a carbon-carbon bond-forming reaction is the Knoevenagel condensation, a key step in the synthesis of various substituted pyridines. lnu.edu.cn

Potential in Chiral Synthesis (if applicable, through chiral pyrrolidine variants).nih.govmdpi.comresearchgate.net

The pyrrolidine ring within this compound offers a significant opportunity for introducing chirality into a molecule. researchgate.netd-nb.info By utilizing enantiomerically pure pyrrolidine derivatives in the synthesis of the parent compound, chiral versions of this compound can be prepared. These chiral building blocks are of immense value in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. mdpi.com

The stereoselective synthesis of pyrrolidine-containing drugs often relies on such chiral precursors. mdpi.comresearchgate.net For example, chiral pyrrolidine inhibitors have been synthesized and their binding properties to enzymes like neuronal nitric oxide synthase have been studied. nih.gov The synthesis of these inhibitors often involves multiple steps, starting from chiral precursors to ensure the desired stereochemistry in the final product. nih.gov The development of stereoselective synthesis methods for pyrrolidine derivatives is an active area of research, with various strategies being employed to create optically pure compounds. mdpi.com

Coordination Chemistry and Ligand Design Incorporating this compound Derivatives.researchgate.net

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. researchgate.netresearchgate.net These nitrogen atoms can donate their lone pair of electrons to a metal center, forming stable coordination complexes. jscimedcentral.com

Synthesis and Characterization of Metal Complexes.researchgate.netjchemlett.comresearchgate.netacs.org

A variety of transition metal complexes incorporating pyrrolidine and pyridine-based ligands have been successfully synthesized and characterized. researchgate.netresearchgate.net The synthesis typically involves reacting a salt of the desired metal with the ligand in a suitable solvent. acs.org The resulting complexes can be characterized using a range of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, as well as elemental analysis, to determine their structure and properties. researchgate.netjchemlett.com For example, copper and iron metal complexes with substituted pyridone acid dyes have been synthesized and characterized, demonstrating the versatility of pyridine-based ligands in forming stable metal complexes. jchemlett.com Similarly, transition metal complexes of pyrrolidine derivatives have been prepared and their structures elucidated, revealing octahedral or tetrahedral geometries depending on the metal ion. researchgate.net

Below is a table summarizing the synthesis and characterization of some metal complexes with related pyridine and pyrrolidine-based ligands.

| Ligand | Metal Ion | Resulting Complex | Characterization Methods | Reference |

| Substituted Pyridone Acid Dyes | Cu(II), Fe(II) | Metallized acid dyes | UV, FTIR, GCMS | jchemlett.com |

| 4-hydrazinyl-1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Octahedral and tetrahedral complexes | IR, electronic spectra, magnetic and conductivity measurements, elemental and thermal analyses | researchgate.net |

| N'-acetyl-2-cyanoacetohydrazide and 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide | Cr(III), Mn(II) | Mixed-ligand complexes | Analytical, spectral, and computational techniques | acs.org |

| Pyridine | Ni(II), Cu(I), Ag(I) | Pyridine transition metal complexes | IR, NMR | jscimedcentral.com |

Investigation of Ligand Structure Influence on Coordination Geometry and Electronic Properties of Metal Centers.mdpi.commdpi.com